molecular formula C21H27N3O3S2 B4132401 Methyl 2-({[2-(butan-2-yl)phenyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-({[2-(butan-2-yl)phenyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B4132401
M. Wt: 433.6 g/mol
InChI Key: JIYFLJVTXHZNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[(2-sec-butylphenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a dimethylamino group, and a sec-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-(butan-2-yl)phenyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the dimethylamino group, and the attachment of the sec-butylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(2-sec-butylphenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Methyl 2-({[(2-sec-butylphenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(butan-2-yl)phenyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-({[2-(butan-2-yl)phenyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate include other thiophene derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-butan-2-ylphenyl)carbamothioylamino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2/c1-7-12(2)14-10-8-9-11-15(14)22-21(28)23-18-16(20(26)27-6)13(3)17(29-18)19(25)24(4)5/h8-12H,7H2,1-6H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYFLJVTXHZNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC2=C(C(=C(S2)C(=O)N(C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-({[2-(butan-2-yl)phenyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-({[2-(butan-2-yl)phenyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-({[2-(butan-2-yl)phenyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-({[2-(butan-2-yl)phenyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Reactant of Route 5
Methyl 2-({[2-(butan-2-yl)phenyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Reactant of Route 6
Methyl 2-({[2-(butan-2-yl)phenyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.